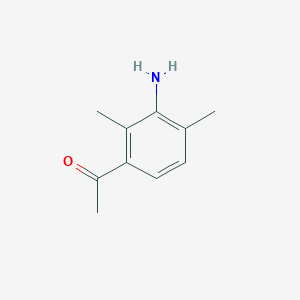

1-(3-Amino-2,4-dimethylphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Amino-2,4-dimethylphenyl)ethanone, also known as Adrafinil, is a synthetic nootropic compound that was originally developed in France in the late 1970s. It belongs to the eugeroic class of drugs, which are known to promote wakefulness and alertness without causing the same level of side effects as traditional stimulants. Adrafinil has gained popularity as a cognitive enhancer and is widely used by students, professionals, and athletes to improve their mental performance.

Mecanismo De Acción

1-(3-Amino-2,4-dimethylphenyl)ethanone is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and mood. 1-(3-Amino-2,4-dimethylphenyl)ethanone is also thought to enhance the activity of certain enzymes that are involved in energy metabolism, which may contribute to its cognitive-enhancing effects.

Biochemical and Physiological Effects:

1-(3-Amino-2,4-dimethylphenyl)ethanone has been shown to increase wakefulness and alertness in both animals and humans. It has also been found to improve cognitive function, including memory, attention, and executive function. 1-(3-Amino-2,4-dimethylphenyl)ethanone has been shown to have a low potential for abuse and addiction, and it does not cause the same level of side effects as traditional stimulants.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(3-Amino-2,4-dimethylphenyl)ethanone has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers working with limited budgets. 1-(3-Amino-2,4-dimethylphenyl)ethanone is also relatively safe and well-tolerated, with a low potential for toxicity. However, 1-(3-Amino-2,4-dimethylphenyl)ethanone does have some limitations as a research tool. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 1-(3-Amino-2,4-dimethylphenyl)ethanone is metabolized to modafinil in the liver, which can complicate the interpretation of results.

Direcciones Futuras

There are several areas of research that could benefit from further investigation into 1-(3-Amino-2,4-dimethylphenyl)ethanone. One potential area of interest is its use in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease. 1-(3-Amino-2,4-dimethylphenyl)ethanone has also been investigated for its potential as a treatment for sleep disorders such as narcolepsy. Additionally, there is growing interest in the use of 1-(3-Amino-2,4-dimethylphenyl)ethanone as a cognitive enhancer in healthy individuals, particularly in the context of academic and professional performance. Further research is needed to fully understand the mechanisms underlying 1-(3-Amino-2,4-dimethylphenyl)ethanone's cognitive-enhancing effects and to identify potential therapeutic applications.

Aplicaciones Científicas De Investigación

1-(3-Amino-2,4-dimethylphenyl)ethanone has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, attention, and executive function in both animals and humans. 1-(3-Amino-2,4-dimethylphenyl)ethanone has also been investigated for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease.

Propiedades

Número CAS |

120738-22-9 |

|---|---|

Nombre del producto |

1-(3-Amino-2,4-dimethylphenyl)ethanone |

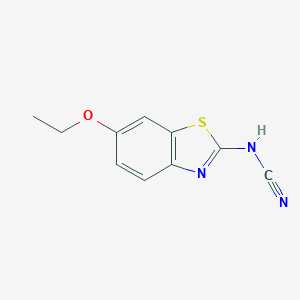

Fórmula molecular |

C10H13NO |

Peso molecular |

163.22 g/mol |

Nombre IUPAC |

1-(3-amino-2,4-dimethylphenyl)ethanone |

InChI |

InChI=1S/C10H13NO/c1-6-4-5-9(8(3)12)7(2)10(6)11/h4-5H,11H2,1-3H3 |

Clave InChI |

FHPSBOOCBOLPHO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)C(=O)C)C)N |

SMILES canónico |

CC1=C(C(=C(C=C1)C(=O)C)C)N |

Sinónimos |

Ethanone, 1-(3-amino-2,4-dimethylphenyl)- (9CI) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

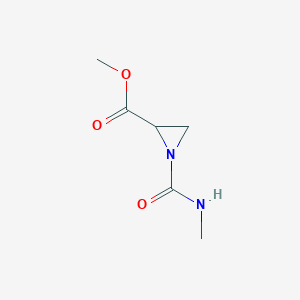

![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)

![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)